molecular formula C22H25NO3 B14719399 1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate CAS No. 18031-76-0

1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate

Cat. No.: B14719399
CAS No.: 18031-76-0
M. Wt: 351.4 g/mol
InChI Key: GYMMDMRPANGCCC-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a prop-2-en-1-yl group and a hydroxy(diphenyl)acetate moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Hydroxy(diphenyl)acetate Moiety: The hydroxy(diphenyl)acetate moiety can be synthesized through an esterification reaction between diphenylacetic acid and an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.

    Coupling of the Piperidine and Hydroxy(diphenyl)acetate Moieties: The final step involves coupling the piperidine ring with the hydroxy(diphenyl)acetate moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)piperidin-3-yl hydroxy(diphenyl)acetate can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like 1-(2-phenylethyl)piperidine and 1-(3-hydroxypropyl)piperidine share structural similarities and may exhibit similar biological activities.

    Diphenylacetate Derivatives: Compounds like diphenylacetic acid and its esters have similar functional groups and may be used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

18031-76-0

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

(1-prop-2-enylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H25NO3/c1-2-15-23-16-9-14-20(17-23)26-21(24)22(25,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h2-8,10-13,20,25H,1,9,14-17H2

InChI Key

GYMMDMRPANGCCC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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